molecular formula C11H13N3S B14200137 1,2,4-Triazine, 2,5-dihydro-3-(methylthio)-5-(phenylmethyl)- CAS No. 832686-77-8

1,2,4-Triazine, 2,5-dihydro-3-(methylthio)-5-(phenylmethyl)-

Cat. No.: B14200137
CAS No.: 832686-77-8
M. Wt: 219.31 g/mol
InChI Key: ZDGVMLUSZWRQIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,4-Triazine, 2,5-dihydro-3-(methylthio)-5-(phenylmethyl)- is a heterocyclic compound that belongs to the triazine family Triazines are known for their diverse chemical properties and applications in various fields, including agriculture, pharmaceuticals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4-Triazine, 2,5-dihydro-3-(methylthio)-5-(phenylmethyl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a hydrazine derivative with a suitable nitrile or amidine compound. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the availability of raw materials, cost considerations, and desired purity of the final product. Optimization of reaction conditions, including temperature, pressure, and reaction time, is crucial to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1,2,4-Triazine, 2,5-dihydro-3-(methylthio)-5-(phenylmethyl)- can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazine ring can be reduced under specific conditions to yield dihydro or tetrahydro derivatives.

    Substitution: The phenylmethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro or tetrahydro derivatives.

    Substitution: Various substituted triazine derivatives depending on the reagents used.

Scientific Research Applications

1,2,4-Triazine, 2,5-dihydro-3-(methylthio)-5-(phenylmethyl)- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1,2,4-Triazine, 2,5-dihydro-3-(methylthio)-5-(phenylmethyl)- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the methylthio and phenylmethyl groups can influence its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazine: The parent compound without the methylthio and phenylmethyl groups.

    2,4-Diamino-1,3,5-triazine: Known for its use in herbicides.

    6-Chloro-1,3,5-triazine-2,4-diamine: Another triazine derivative with distinct chemical properties.

Uniqueness

1,2,4-Triazine, 2,5-dihydro-3-(methylthio)-5-(phenylmethyl)- is unique due to the presence of both the methylthio and phenylmethyl groups, which impart specific chemical reactivity and potential biological activities. These functional groups can enhance its solubility, stability, and interaction with various molecular targets, making it a valuable compound for research and industrial applications.

Properties

CAS No.

832686-77-8

Molecular Formula

C11H13N3S

Molecular Weight

219.31 g/mol

IUPAC Name

5-benzyl-3-methylsulfanyl-2,5-dihydro-1,2,4-triazine

InChI

InChI=1S/C11H13N3S/c1-15-11-13-10(8-12-14-11)7-9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3,(H,13,14)

InChI Key

ZDGVMLUSZWRQIS-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC(C=NN1)CC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.